molecular formula C3H11N3 B2734934 (3-Aminopropyl)hydrazine CAS No. 18169-30-7

(3-Aminopropyl)hydrazine

Cat. No. B2734934
CAS RN: 18169-30-7
M. Wt: 89.142
InChI Key: ZYNIJUDUUIAGMQ-UHFFFAOYSA-N
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Description

“(3-Aminopropyl)hydrazine” is a chemical compound with the molecular formula C3H11N3 and a molecular weight of 89.14 . It is also known as 3-hydrazinylpropan-1-amine .


Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)hydrazine” consists of a three-carbon chain (propyl) with an amine group (-NH2) and a hydrazine group (-NH-NH2) attached .

Scientific Research Applications

Fluorescent Sensing and Bioimaging Applications

(3-Aminopropyl)hydrazine derivatives have been explored for their applications in fluorescent sensing and bioimaging. A near-infrared (NIR) fluorescence probe based on the structure-emission properties of NIR dyes containing an acetyl group as the recognizing moiety was reported. This probe exhibited high selectivity for N2H4, a rapid, colorimetric, and vapor sensing detection process for N2H4 in both aqueous solutions and diluted human serum, and successful visualization of N2H4 in live mice and tissues such as liver, lung, kidney, heart, and spleen (Zhang et al., 2015). Additionally, a ratiometric fluorescence probe was designed for the rapid, low-limit, and naked-eye detection of hydrazine and was successfully used for hydrazine determination in live cells (Fan et al., 2012).

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, hydrazine derivatives, including those related to (3-Aminopropyl)hydrazine, were involved in the synthesis of fluorinated pyrazoles. These compounds hold potential in medicinal chemistry. The treatment of benzoylfluoroacetonitrile with hydrazine led to the synthesis of new 3-amino-4-fluoropyrazoles. This reaction mechanism provided a novel approach to synthesizing fluorinated pyrazoles, expanding the possibilities for developing new medicinal compounds (Surmont, Verniest, & De Kimpe, 2010).

Polymer Science and Chemical Synthesis

Hydrazine derivatives have been used extensively in polymer science and chemical synthesis. In one study, the bifunctional role of hydrazine as a nucleophile and antioxidant was investigated for the rapid aminolysis of RAFT polymers. This process led to the suppression of the formation of disulfides and showcased the potential of hydrazine in improving aminolysis rates in polymer science (Shen et al., 2010).

Glycoside Synthesis

(3-Aminopropyl)hydrazine derivatives have also been used in the synthesis of glycosides. For instance, 3-Aminopropyl glycosides of a series of linear β-(1 → 3)-linked D-glucooligosaccharides were efficiently prepared. This synthesis involved highly regioselective glycosylation, highlighting the utility of (3-Aminopropyl)hydrazine derivatives in complex carbohydrate chemistry (Yashunsky et al., 2016).

Safety And Hazards

“(3-Aminopropyl)hydrazine” is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be used with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

3-hydrazinylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11N3/c4-2-1-3-6-5/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNIJUDUUIAGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopropyl)hydrazine

Citations

For This Compound
1
Citations
A Mastitski, K Kisseljova, J Järv - Proc. Estonian Acad. Sci, 2014 - researchgate.net
The aza-arginine precursor Fmoc-aza-Arg (Boc) 2 was synthesized starting from mono-protected hydrazines via an azaornithine precursor. This reaction path is shorter and more …
Number of citations: 14 www.researchgate.net

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